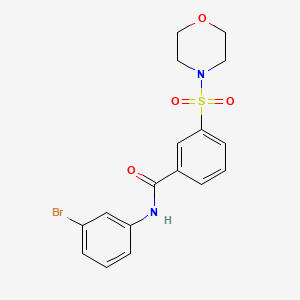

N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that selectively targets the p38α mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in inflammation, and the inhibition of p38α has been shown to have potential therapeutic applications in various inflammatory diseases.

科学的研究の応用

Synthesis and Antifungal Activity

N-(Morpholinothiocarbonyl) benzamide derivatives, including compounds structurally related to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, have been synthesized and characterized for their antifungal properties. These compounds, alongside their cobalt (III) complexes, exhibit significant activity against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, highlighting their potential as antifungal agents (Zhou Weiqun et al., 2005).

Inhibition of Carbonic Anhydrases

Research on aromatic sulfonamide inhibitors, closely related to the chemical structure of N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, shows these compounds to be potent inhibitors of carbonic anhydrase isoenzymes, including hCA I, II, IV, and XII. Such inhibitors have nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L, indicating their potential for treating conditions where modulation of carbonic anhydrase activity is beneficial (C. Supuran et al., 2013).

Applications in Polymer Science

Polymers with pendant functional groups have been synthesized using morpholine derivatives, including those related to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide. These polymers, obtained through ring-opening copolymerization, possess unique properties due to their protected functional groups, paving the way for applications in drug delivery, tissue engineering, and as scaffolds for further chemical modifications (P. J. I. Veld et al., 1992).

Selective CB2 Agonism

N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide, a compound structurally akin to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, has been identified as a potent and selective CB2 agonist. This compound exhibits notable in vitro metabolic stability and oral bioavailability, alongside in vivo efficacy in a rat model of post-surgical pain, suggesting its potential for pain management and treatment of conditions related to the CB2 receptor (I. Sellitto et al., 2010).

特性

IUPAC Name |

N-(3-bromophenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4S/c18-14-4-2-5-15(12-14)19-17(21)13-3-1-6-16(11-13)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPFPJOMMTZZKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2781249.png)

![(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2781254.png)

![N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2781258.png)

![2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2781266.png)

![(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2781267.png)

![7-(3,4-dimethylphenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2781269.png)

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2781272.png)